6-Bromo-1,1-dimethylindane

Catalog No.
S1912377
CAS No.
67159-88-0
M.F
C11H13B
M. Wt
225.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,1-dimethylindane

CAS Number

67159-88-0

Product Name

6-Bromo-1,1-dimethylindane

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindene

Molecular Formula

C11H13B

Molecular Weight

225.12 g/mol

InChI

InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

XTSAEIQNMRIQAS-UHFFFAOYSA-N

SMILES

CC1(CCC2=C1C=C(C=C2)Br)C

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C

6-Bromo-1,1-dimethylindane (CAS 67159-88-0) is a specialized, gem-dimethylated bicyclic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates, particularly KCNQ2-5 potassium channel activators. Featuring a rigid indane core with a sterically demanding 1,1-dimethyl substitution and a reactive bromine atom at the 6-position, this compound serves as a precursor for cross-coupling reactions, halogen-metal exchange, and targeted benzylic oxidations. In industrial procurement, sourcing this pre-methylated intermediate allows buyers to bypass hazardous cryogenic organometallic steps, ensuring streamlined scale-up for neurological and urological drug discovery pipelines [1].

Attempting to substitute 6-bromo-1,1-dimethylindane with non-methylated analogs, such as 5-bromoindane or 6-bromoindane, compromises downstream utility. The 1,1-dimethyl group acts as a metabolic shield against benzylic oxidation and provides the exact steric conformation required for target binding in KCNQ2-5 channel modulators. Furthermore, substituting with the downstream oxidized product, 5-bromo-3,3-dimethyl-1-indanone, eliminates the ability to perform clean lithium-halogen exchange, as the unprotected ketone undergoes competitive nucleophilic attack by organolithium reagents. Consequently, procurement of the exact 6-bromo-1,1-dimethylindane scaffold is necessary for these specific synthetic routes [1].

Elimination of Hazardous Cryogenic Gem-Dimethylation

The de novo synthesis of the 1,1-dimethylindane core from 6-bromo-1-indanone requires the use of highly reactive, pyrophoric dimethylzinc and corrosive titanium(IV) chloride under strict cryogenic conditions (-40 °C). Procuring 6-bromo-1,1-dimethylindane directly circumvents this hazardous transformation. By utilizing the pre-synthesized building block, process chemists eliminate the need for specialized cryogenic reactors and the severe safety protocols associated with volatile organozinc reagents, thereby reducing scale-up complexity and batch failure risks [1].

Evidence DimensionReagent hazard and process conditions
Target Compound DataReady for immediate cross-coupling or lithiation at standard or moderately low temperatures
Comparator Or Baseline6-Bromo-1-indanone (requires dimethylzinc, TiCl4, and -40 °C cooling)
Quantified Difference100% elimination of pyrophoric organozinc handling and cryogenic (-40 °C) infrastructure requirements
ConditionsIndustrial scale-up and intermediate synthesis

Procuring the pre-methylated compound drastically lowers process safety risks and infrastructure costs associated with handling pyrophoric reagents at cryogenic temperatures.

Enabling Clean Halogen-Metal Exchange

6-Bromo-1,1-dimethylindane allows for highly selective lithium-halogen exchange when treated with n-butyllithium at -78 °C, enabling subsequent trapping with complex electrophiles such as di-tert-butyl azodicarboxylate to yield functionalized hydrazine derivatives. If the downstream oxidized analog (5-bromo-3,3-dimethyl-1-indanone) were used as a substitute, the presence of the reactive ketone carbonyl would lead to competitive nucleophilic addition by the alkyllithium reagent, destroying the yield of the desired aryl-lithium intermediate. The fully reduced cyclopentane ring of 6-bromo-1,1-dimethylindane is therefore required for routes requiring early-stage aromatic functionalization [1].

Evidence DimensionOrganolithium compatibility
Target Compound DataClean aryl-lithium formation and trapping (e.g., 37.2% yield with bulky azodicarboxylates)
Comparator Or Baseline5-Bromo-3,3-dimethyl-1-indanone (ketone-containing analog)
Quantified DifferencePrevents competitive carbonyl addition during strong base treatment
Conditionsn-BuLi in THF at -78 °C, followed by electrophilic trapping

Buyers must select the fully reduced indane over the indanone if their synthetic route relies on strong nucleophiles or organolithium intermediates that would otherwise degrade a ketone.

Controlled Benzylic Oxidation for API Synthesis

6-Bromo-1,1-dimethylindane serves as a precise precursor for the synthesis of 5-bromo-3,3-dimethyl-1-indanone, a key intermediate in the production of KCNQ2-5 channel activators. Oxidation of the unsubstituted benzylic position (C3) can be achieved cleanly using standard oxidants in acetic acid. Starting with the 6-bromo isomer ensures that the resulting ketone is positioned exactly para to the bromine atom. Using a generic brominated indane without the gem-dimethyl blocking group would result in a mixture of oxidation products at both benzylic positions, severely reducing the yield of the target regioisomer .

Evidence DimensionRegioselectivity of benzylic oxidation
Target Compound DataSingle benzylic site available for oxidation (C3), leading to a single major ketone product
Comparator Or BaselineUnsubstituted 5-bromoindane
Quantified DifferenceEliminates competitive oxidation at the C1 position, preventing a 1:1 mixture of regioisomeric indanones
ConditionsOxidation in acetic acid or with polyphosphoric acid/P2O5 systems

The gem-dimethyl group acts as a structural blocking agent, providing high regioselectivity during late-stage oxidation and minimizing costly chromatographic separations.

Synthesis of KCNQ2-5 Potassium Channel Activators

6-Bromo-1,1-dimethylindane is the primary starting material for developing KCNQ2-5 channel modulators used in epilepsy and overactive bladder treatments. Its pre-installed gem-dimethyl group provides the necessary steric bulk for target binding while bypassing the need for hazardous in-house dimethylation of indanone precursors [1].

Organolithium-Mediated Early-Stage Functionalization

For synthetic routes requiring the introduction of complex nitrogenous groups (such as hydrazines via azodicarboxylates) or boronic esters via halogen-metal exchange, this compound provides the necessary compatibility. Its lack of a reactive carbonyl ensures that n-butyllithium selectively reacts with the aryl bromide rather than causing destructive nucleophilic addition [2].

Regioselective Synthesis of Substituted Indanones

When the target is a specifically substituted indanone (e.g., 5-bromo-3,3-dimethyl-1-indanone), utilizing this compound as a precursor allows for clean, regioselective benzylic oxidation. The 1,1-dimethyl substitution effectively blocks one benzylic site, eliminating the formation of regioisomeric mixtures that plague the oxidation of unmethylated indanes .

XLogP3

4.3

Wikipedia

6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Dates

Last modified: 08-16-2023

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